Tetracycline,(S)
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Overview
Description
Tetracycline is a broad-spectrum antibiotic that belongs to the tetracyclines family of medications. It is used to treat a variety of infections, including acne, cholera, brucellosis, plague, malaria, and syphilis . Tetracycline works by inhibiting protein synthesis in bacteria, making it effective against a wide range of microorganisms .
Preparation Methods
Tetracycline can be synthesized through various methods. One common method involves the fermentation of specific strains of Streptomyces bacteria, followed by chemical modification . Industrial production methods often involve large-scale fermentation processes, followed by purification and chemical modification to obtain the final product .
Chemical Reactions Analysis
Tetracycline undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium hydride, Raney nickel, and various acids and bases . Major products formed from these reactions include modified tetracycline derivatives with different functional groups . The reactions are generally sophisticated due to the complex functionality and sensitivity of the tetracycline molecule .
Scientific Research Applications
Tetracycline has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying antibiotic synthesis and mechanisms of action . In biology, tetracycline is used to study bacterial resistance and protein synthesis inhibition . In medicine, it is used to treat various bacterial infections and as a prophylactic agent . In industry, tetracycline is used in veterinary medicine and as a growth promoter in animal feed .
Mechanism of Action
Tetracycline exerts its effects by binding to the bacterial 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the mRNA-ribosome complex . This inhibition of protein synthesis leads to a bacteriostatic effect, meaning it inhibits the growth of bacteria rather than killing them . Tetracycline can also bind to the bacterial 50S ribosomal subunit and alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .
Comparison with Similar Compounds
Tetracycline is part of a larger group of tetracycline antibiotics, which includes compounds such as doxycycline, minocycline, and tigecycline . These compounds share a common tetracyclic core structure but differ in their functional groups, which can affect their pharmacological properties and spectrum of activity . For example, doxycycline and minocycline are more lipophilic and have longer half-lives compared to tetracycline . Tigecycline, a newer tetracycline derivative, has a broader spectrum of activity and is less susceptible to bacterial resistance .
Properties
Molecular Formula |
C22H24N2O8 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(4S,4aS,5aR,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10+,15+,21-,22+/m1/s1 |
InChI Key |
NWXMGUDVXFXRIG-IRJIAJLHSA-N |
Isomeric SMILES |
C[C@@]1([C@@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Origin of Product |
United States |
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